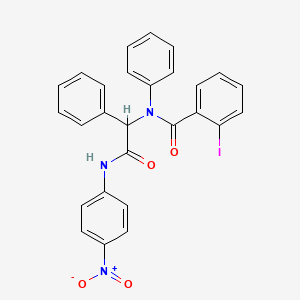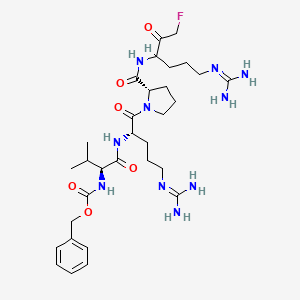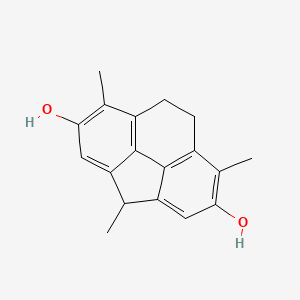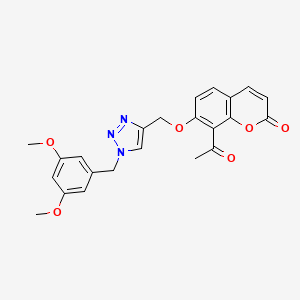
Mephenytoin-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mephenytoin-d8 is a deuterated form of mephenytoin, a phenylhydantoin used primarily as an anticonvulsant. This compound is often used in scientific research to study the metabolism and pharmacokinetics of mephenytoin, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mephenytoin-d8 involves the incorporation of deuterium atoms into the mephenytoin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mephenytoin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may produce deuterated analogs of the original compound.
Aplicaciones Científicas De Investigación
Mephenytoin-d8 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and stability of mephenytoin and its derivatives.
Biology: Investigating the effects of deuterium incorporation on biological systems and metabolic processes.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of mephenytoin and its deuterated analogs.
Industry: Developing new drugs and therapeutic agents based on the properties of this compound.
Mecanismo De Acción
The mechanism of action of Mephenytoin-d8 is similar to that of mephenytoin. It primarily targets sodium channels in neurons, stabilizing the threshold against hyperexcitability caused by excessive stimulation. This action helps to prevent the spread of seizure activity in the motor cortex. The incorporation of deuterium atoms may affect the metabolic stability and pharmacokinetics of the compound, providing valuable insights into its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another phenylhydantoin used as an anticonvulsant.
Ethotoin: A hydantoin derivative with similar anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin used for intravenous administration.
Uniqueness of Mephenytoin-d8
This compound is unique due to the incorporation of deuterium atoms, which can provide valuable insights into the metabolic pathways and stability of the compound. This makes it a valuable tool in scientific research for studying the pharmacokinetics and pharmacodynamics of mephenytoin and its derivatives.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3,4D,5D,6D,7D,8D |
Clave InChI |
GMHKMTDVRCWUDX-PIUWMYDYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C([2H])([2H])[2H])CC)[2H])[2H] |
SMILES canónico |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)



![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)

